Tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a methyl group attached to a pyrrolidine ring
Mechanism of Action
Target of Action
Tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate, also known as a tertiary butyl ester, is primarily used in synthetic organic chemistry . It is used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The tert-butoxycarbonyl group is a common protecting group in organic synthesis, particularly for amines and alcohols.
Mode of Action
The compound interacts with its targets (organic compounds) by introducing the tert-butoxycarbonyl group into them . This process is facilitated by flow microreactor systems, which allow for a more efficient, versatile, and sustainable process compared to traditional batch methods .
Biochemical Pathways
The introduction of the tert-butoxycarbonyl group into organic compounds affects various biochemical pathways. The specific pathways and their downstream effects depend on the nature of the organic compounds being modified .
Result of Action
The introduction of the tert-butoxycarbonyl group into organic compounds can significantly alter their chemical properties and reactivity . This can lead to changes in their molecular and cellular effects, depending on the specific compounds and the biochemical pathways they are involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate typically involves the reaction of 2-(hydroxymethyl)-5-methylpyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 1-2 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Various nucleophiles in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-5-methylpyrrolidine-1-carboxylate
Reduction: 2-(Hydroxymethyl)-5-methylpyrrolidine-1-methanol
Substitution: 2-(Substituted methyl)-5-methylpyrrolidine-1-carboxylate
Scientific Research Applications
Tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the development of new materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate is unique due to the presence of both a hydroxymethyl group and a methyl group on the pyrrolidine ring. This structural feature can influence its reactivity and the types of reactions it can undergo. Additionally, the tert-butyl ester group provides steric hindrance, which can affect the compound’s stability and its interactions with other molecules.
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-6-9(7-13)12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVBOOZXUWBVLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)OC(C)(C)C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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